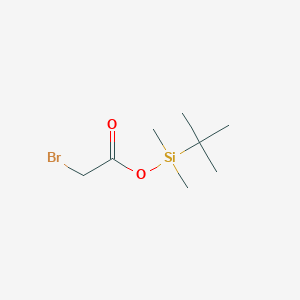
叔丁基二甲基硅溴乙酸酯
描述
Tert-Butyldimethylsilyl bromoacetate (TBDMSBr) is an organosilicon compound used in organic synthesis as a brominating reagent. It is a colorless liquid that is soluble in common organic solvents and is used in a variety of chemical reactions, including the synthesis of bromoacetates, bromoacids, and bromoamides. TBDMSBr is also used as a catalyst in the synthesis of polymers and other materials.
科学研究应用
Here is a comprehensive analysis of the scientific research applications of tert-Butyldimethylsilyl bromoacetate, focusing on unique applications across different fields:
Organic Synthesis
tert-Butyldimethylsilyl bromoacetate: is widely used in organic synthesis as a reagent for introducing the tert-butyldimethylsilyl (TBDMS) protective group. This group is commonly used to protect hydroxyl functionalities during multistep synthesis, due to its stability and ease of installation and removal under mild conditions .
RNA Synthesis
In the field of RNA synthesis, tert-Butyldimethylsilyl bromoacetate is utilized for the protection of the ribose 2′-hydroxyl group using β-cyanoethyl phosphoramidite chemistry . This allows for the solid-phase synthesis of RNA, which is crucial for various biological and medical research applications .
Neurochemical Analysis
The compound is also employed in the derivatization of neurochemicals for GC-MS analysis . It can derivatize a wide variety of functional groups, making it extremely versatile for analyzing different neurochemical substances .
Alkylating Agent
As an alkylating agent, tert-Butyldimethylsilyl bromoacetate finds application in the production of dyes, pharmaceuticals, agrochemicals, and other organic compounds .
Selective Cleavage
In synthetic chemistry, selective cleavage of protective groups is crucialtert-Butyldimethylsilyl bromoacetate can be used to chemoselectively cleave TBDMS-, TIPS-, and TBDPS-protected alkyl silyl ethers in high yield while preserving aryl silyl ethers .
Protection Strategy in Multistep Synthesis
The strategy of hydroxyl functionality protection and subsequent deprotection is a common practice in multistep synthesis of complex organic and bioorganic molecules. The TBDMS group provided by tert-Butyldimethylsilyl bromoacetate is widely used due to its ease of installation and selective deprotection .
作用机制
Target of Action
tert-Butyldimethylsilyl bromoacetate (TBDMS-Br) is primarily used as a protective group for alcohols in organic synthesis . The primary targets of TBDMS-Br are the hydroxyl (-OH) groups present in alcohols .
Mode of Action
TBDMS-Br interacts with its targets (hydroxyl groups) by replacing the hydrogen atom of the hydroxyl group with a silyl group, forming a silyl ether . This reaction is facilitated by a base, which acts as a catalyst . The silyl group serves as a protective group, preventing the alcohol from reacting during subsequent steps of the synthesis .
Biochemical Pathways
The use of TBDMS-Br affects the biochemical pathways involved in organic synthesis. By protecting the hydroxyl groups, it allows for selective reactions to occur at other functional groups present in the molecule . Once the desired reactions have been completed, the silyl group can be removed, restoring the original alcohol .
Pharmacokinetics
Its physical properties, such as its boiling point (60-62 °c/01 mmHg) and density (1186 g/mL at 25 °C), can influence its behavior in a reaction .
Result of Action
The result of TBDMS-Br’s action is the formation of a silyl ether, where the hydroxyl group of an alcohol is protected. This allows for selective reactions to occur at other parts of the molecule without interference from the alcohol .
Action Environment
The action of TBDMS-Br is influenced by environmental factors such as temperature, solvent, and the presence of a base. For instance, the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions . Additionally, the reaction rate can be influenced by the choice of base and solvent .
属性
IUPAC Name |
[tert-butyl(dimethyl)silyl] 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIGKRBWJCLGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393972 | |
| Record name | tert-Butyldimethylsilyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyldimethylsilyl bromoacetate | |
CAS RN |
480439-46-1 | |
| Record name | (1,1-Dimethylethyl)dimethylsilyl 2-bromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyldimethylsilyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)
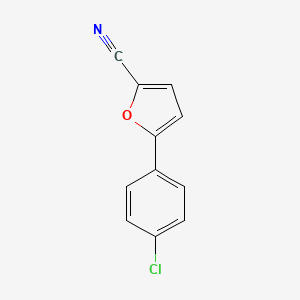



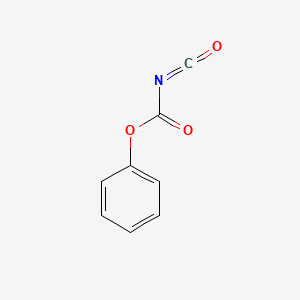

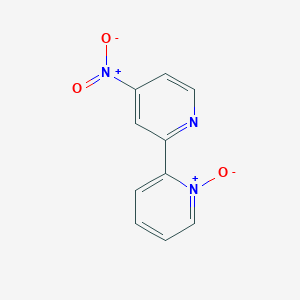
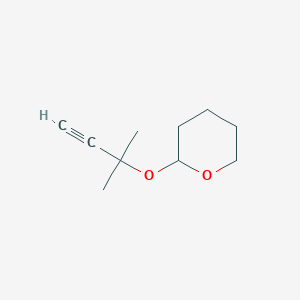

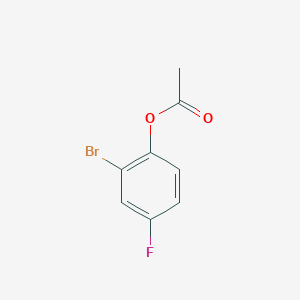


![Urea, N,N'-bis[4-(1-methylethyl)phenyl]-](/img/structure/B1598207.png)